sodium;4-methylthiadiazole-5-thiolate
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Overview
Description
Sodium;4-methylthiadiazole-5-thiolate is a chemical compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium;4-methylthiadiazole-5-thiolate typically involves the reaction of 4-methylthiadiazole-5-thiol with sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
4-methylthiadiazole-5-thiol+sodium hydroxide→this compound+water
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.
Chemical Reactions Analysis
Types of Reactions: Sodium;4-methylthiadiazole-5-thiolate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or other oxidized derivatives.
Reduction: It can be reduced to form thiols or other reduced forms.
Substitution: The compound can participate in substitution reactions where the thiolate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Various electrophiles can be used in substitution reactions, often under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield disulfides, while reduction may produce thiols.
Scientific Research Applications
Sodium;4-methylthiadiazole-5-thiolate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.
Industry: It is used in the production of various industrial chemicals and materials, including polymers and coatings.
Mechanism of Action
Sodium;4-methylthiadiazole-5-thiolate can be compared with other similar compounds, such as:
Thiadiazole derivatives: These compounds share the thiadiazole ring structure but may have different substituents, leading to variations in their chemical properties and applications.
Thiols and thioethers: These compounds contain sulfur atoms and exhibit similar reactivity, but their structures and properties differ from those of thiadiazoles.
Uniqueness: The uniqueness of this compound lies in its specific chemical structure and the presence of both sulfur and nitrogen atoms in the ring
Comparison with Similar Compounds
- 4-methylthiadiazole-5-thiol
- 4-methylthiadiazole-5-amine
- 4-methylthiadiazole-5-carboxylic acid
Properties
IUPAC Name |
sodium;4-methylthiadiazole-5-thiolate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2S2.Na/c1-2-3(6)7-5-4-2;/h6H,1H3;/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCWTWXUYGLBFPK-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)[S-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SN=N1)[S-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3N2NaS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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